

Human Health Risk Assessment of Perfluorobutanesulfonate (PFBS): A Technical Guide

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Compound of Interest

Compound Name: Perfluorobutanesulfonate

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Executive Summary

Perfluorobutanesulfonate (PFBS) is a short-chain per- and polyfluoroalkyl substance (PFAS) that has been used as a replacement for longer-chain PFAS like perfluorooctane sulfonate (PFOS). Due to its widespread use and persistence in the environment, understanding its potential impact on human health is critical. This technical guide provides a comprehensive overview of the human health risk assessment of PFBS, synthesizing key toxicological and epidemiological findings. It details experimental methodologies for pivotal studies, presents quantitative data in a structured format, and visualizes key molecular pathways implicated in PFBS toxicity. The primary health concerns associated with PFBS exposure include effects on the thyroid, kidney, and developmental processes. This document is intended to serve as a thorough resource for researchers, scientists, and professionals in drug development engaged in the evaluation of PFBS and related compounds.

Introduction

Perfluorobutanesulfonate (PFBS) is a synthetic chemical belonging to the extensive family of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by a fully fluorinated carbon chain, which imparts properties such as thermal stability and resistance to water and oil. PFBS was introduced as a replacement for PFOS and other long-chain PFAS,

with the assumption that its shorter carbon chain would lead to reduced bioaccumulation and toxicity. Indeed, PFBS has a significantly shorter biological half-life in humans (approximately 26-35 days) compared to PFOS (several years).[1][2] However, its high mobility in water and persistence in the environment have led to widespread human exposure, necessitating a thorough assessment of its potential health risks.

This guide provides an in-depth technical examination of the human health risk assessment of PFBS, focusing on key toxicological endpoints, underlying mechanisms of action, and the experimental approaches used to elucidate them.

Toxicokinetics

The toxicokinetic profile of PFBS has been studied in several species, including rats, monkeys, and humans. A key finding is the comparatively rapid elimination of PFBS from the body relative to its longer-chain counterparts.

Absorption, Distribution, Metabolism, and Excretion

PFBS is readily absorbed following oral exposure.[3] Following absorption, it distributes primarily in the serum and to a lesser extent in the liver and kidneys.[4] Unlike many organic compounds, PFBS is not significantly metabolized in the body. The primary route of excretion is via the urine.[1][2]

Interspecies Differences

Significant differences in the toxicokinetics of PFBS have been observed across species, which is a critical consideration for human health risk assessment. The serum elimination half-life is notably shorter in rats (hours) and monkeys (days) compared to humans (weeks).[1][2][4] These differences are crucial for extrapolating findings from animal studies to humans and for deriving human equivalent doses (HEDs).

Table 1: Toxicokinetic Parameters of PFBS in Different Species

Parameter	Rat (Male)	Rat (Female)	Monkey (Male)	Monkey (Female)	Human
Serum Elimination Half-life	~4.5 hours[1]	~4.0 hours[1]	~95 hours[1]	~83 hours[1]	~26 days[1]
Primary Route of Excretion	Urine[1]	Urine[1]	Urine[1]	Urine[1]	Urine[1]

Hazard Identification and Characterization

Toxicological studies in animal models have identified several target organs and systems for PFBS toxicity. The most consistently observed effects are on the thyroid and kidneys. Developmental effects have also been reported.

Thyroid Effects

Disruption of thyroid hormone homeostasis is a key concern for PFBS exposure. Animal studies have demonstrated that PFBS can decrease serum levels of thyroxine (T4).[5][6][7] The proposed mechanisms for this disruption include competitive binding to thyroid hormone transport proteins, such as transthyretin (TTR), and interference with thyroid hormone synthesis.[5][8][9]

Kidney Effects

The kidneys are a primary target organ for PFBS toxicity. In a 90-day oral toxicity study in rats, PFBS induced minimal-to-mild hyperplasia of the epithelial cells of the medullary and papillary tubules. This effect is considered a sensitive endpoint for PFBS-induced toxicity.

Developmental and Reproductive Toxicity

Developmental toxicity studies in mice have indicated that PFBS exposure can lead to delayed development, such as delayed eye opening.[10] A two-generation reproductive toxicity study in rats, however, did not show significant effects on reproductive parameters at the doses tested.[11]

Table 2: Key Toxicological Endpoints for PFBS

Study Type	Species	Key Findings	NOAEL	LOAEL	BMDL
90-Day Oral Toxicity	Rat	Kidney tubular epithelial hyperplasia	-	-	-
Two-Generation Reproduction	Rat	No significant reproductive effects	1000 mg/kg/day	>1000 mg/kg/day	-
Developmental Toxicity	Mouse	Delayed eye opening	-	-	-
Subchronic Oral Toxicity	Rat	Decreased serum T4	-	-	0.84 mg/kg/day (HED)

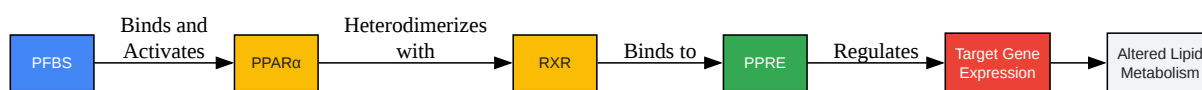
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; BMDL: Benchmark Dose Lower Confidence Limit; HED: Human Equivalent Dose. Specific NOAEL/LOAEL/BMDL values can vary depending on the specific study and endpoint.

Mechanisms of Toxicity

The molecular mechanisms underlying PFBS toxicity are still under investigation, but several key pathways have been implicated.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR α) Activation

PFBS has been shown to activate peroxisome proliferator-activated receptor alpha (PPAR α), a nuclear receptor involved in lipid metabolism and energy homeostasis.^{[12][13][14][15][16]} Activation of PPAR α is a well-established mechanism for the hepatotoxicity of many PFAS compounds in rodents. While PFBS is a weaker activator of PPAR α compared to longer-chain PFAS, this pathway is still considered a relevant mechanism for its effects on the liver.

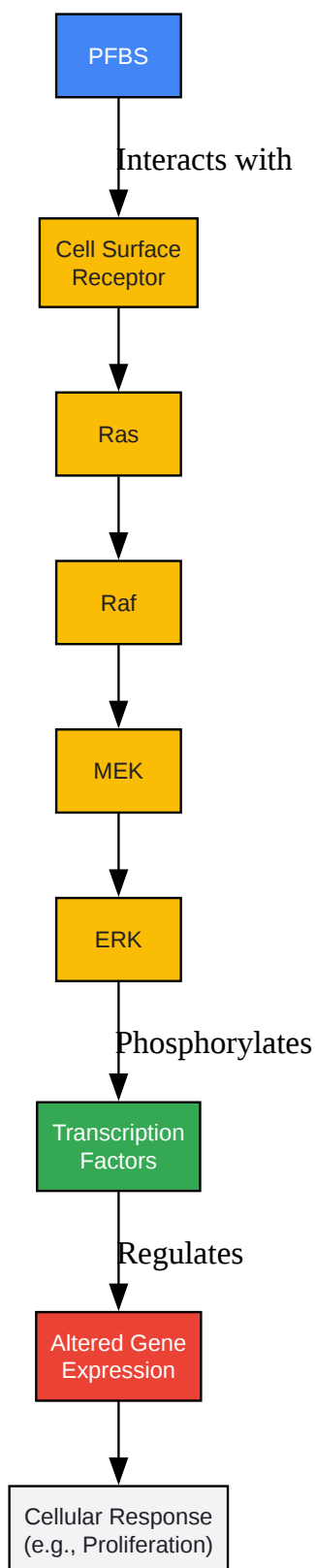


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Caption: PFBS activation of the PPARα signaling pathway.

MAPK/ERK Signaling Pathway

Some in vitro studies suggest that PFBS may affect the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway.[17][18][19][20][21] This pathway is crucial for regulating cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway could contribute to some of the observed toxic effects of PFBS.

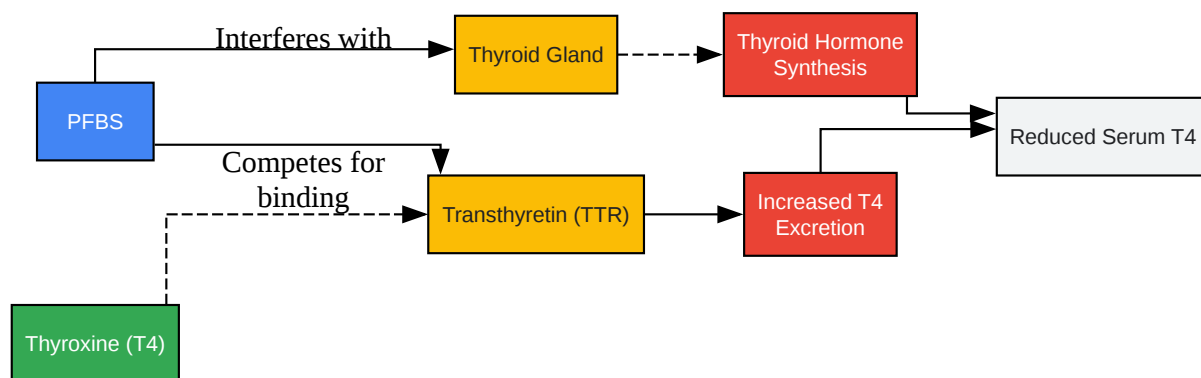


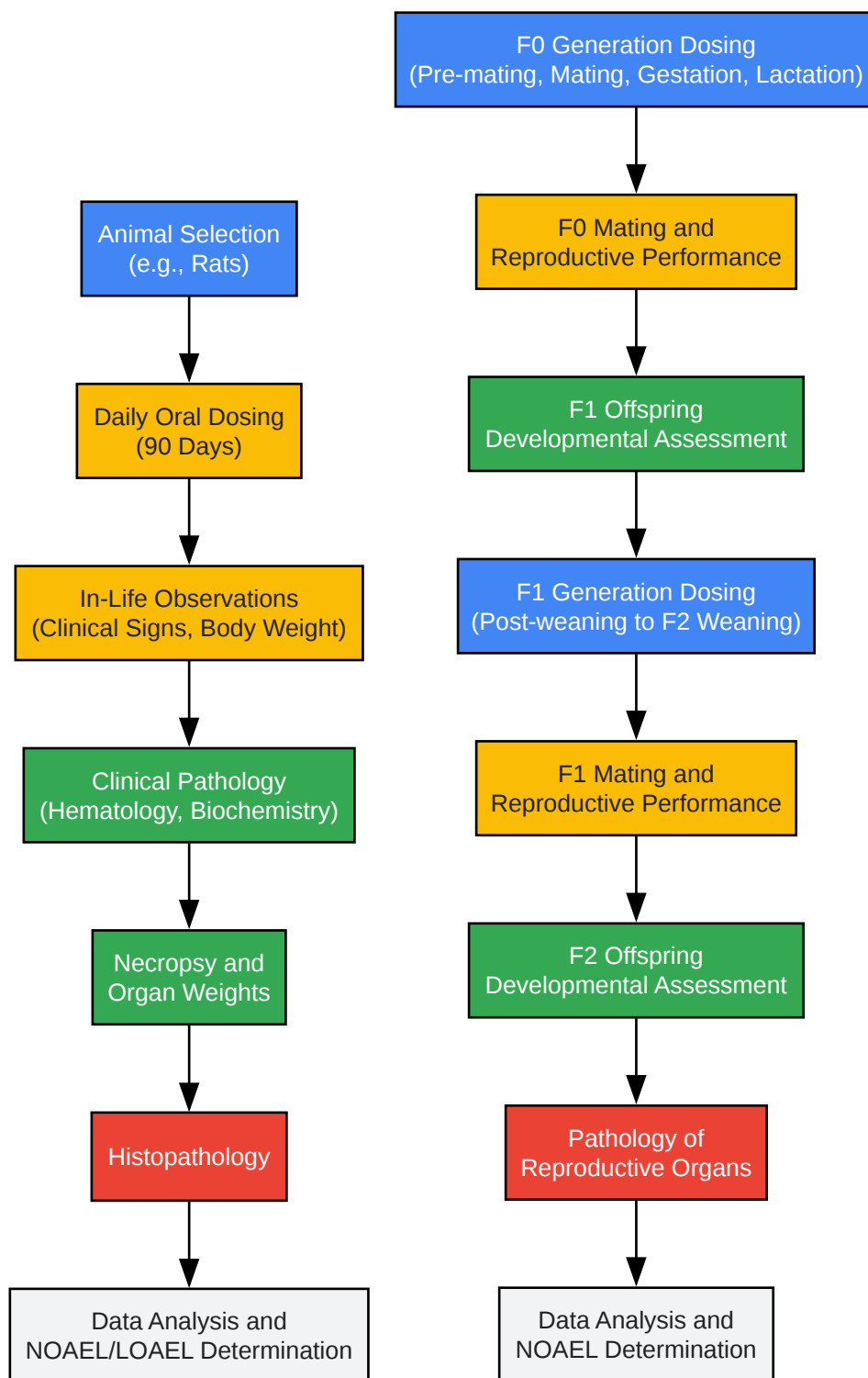
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Caption: Potential involvement of PFBS in the MAPK/ERK signaling pathway.

Thyroid Hormone Disruption Pathway

PFBS is known to disrupt thyroid hormone homeostasis. This can occur through multiple mechanisms, including competition with thyroxine (T4) for binding to the transport protein transthyretin (TTR), leading to increased T4 excretion. Additionally, PFBS may interfere with the synthesis of thyroid hormones in the thyroid gland.





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